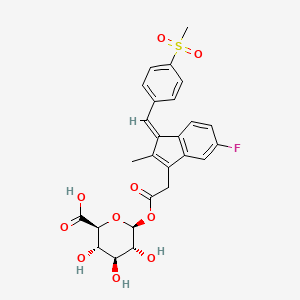![molecular formula C7H8N2 B590410 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine CAS No. 138580-12-8](/img/structure/B590410.png)
1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azapentacyclo[42002,503,804,7]octan-3-amine is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure, followed by the introduction of the amine group at the 5th position. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can further optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
- 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine
- 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine
Uniqueness: this compound stands out due to its specific structural configuration and the position of the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
138580-12-8 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.155 |
InChI |
InChI=1S/C7H8N2/c8-7-3-1-4-2(3)6(7)9(4)5(1)7/h1-6H,8H2 |
InChI Key |
GAJREEQRVNUESG-UHFFFAOYSA-N |
SMILES |
C12C3C4C1N5C2C3(C45)N |
Synonyms |
1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)




![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/new.no-structure.jpg)

![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)


